2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
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Overview
Description
2-[5-(3,4-DIMETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-DIMETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-DIMETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[5-(3,4-DIMETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 2-[5-(3,4-DIMETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Ethanone, 1-(3,4-dimethoxyphenyl)-: Another compound with a related structure but distinct chemical properties.
Uniqueness
2-[5-(3,4-DIMETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H19N5O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H19N5O5/c1-29-14-9-8-13(10-15(14)30-2)25-19(27)17-18(20(25)28)24(23-22-17)11-16(26)21-12-6-4-3-5-7-12/h3-10,17-18H,11H2,1-2H3,(H,21,26) |
InChI Key |
ROELBKAAFDERPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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